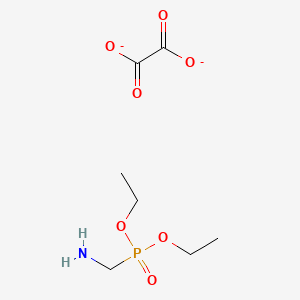
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitril ist eine organische Verbindung mit der Summenformel C7H8N4S und einem Molekulargewicht von 180,23 g/mol . Diese Verbindung enthält einen Thiazolring, einen fünfgliedrigen Ring mit sowohl Schwefel- als auch Stickstoffatomen. Die Gegenwart von Aminogruppen und einer Nitrilgruppe macht es zu einer vielseitigen Verbindung in verschiedenen chemischen Reaktionen und Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitril umfasst typischerweise die Reaktion geeigneter Thiazolderivate mit nitrilhaltigen Verbindungen unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Kondensation von 2-Amino-1,3-thiazol mit Acrylnitril in Gegenwart einer Base, wie z. B. Natriumhydroxid, um das gewünschte Produkt zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitril durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in eine Aminogruppe umwandeln.
Substitution: Die Aminogruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Halogenide oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden oder hydroxylierten Derivaten.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung von substituierten Thiazolderivaten.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitril hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle eingesetzt.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt
Wirkmechanismus
Der Wirkungsmechanismus von 3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zu antimikrobiellen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-1,3-thiazol: Ein einfacheres Thiazolderivat mit ähnlicher Reaktivität.
3-Amino-2-(2-amino-1,3-thiazol-4-yl)propansäure: Eine strukturell verwandte Verbindung mit einer zusätzlichen Carboxylgruppe.
Einzigartigkeit
3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitril ist aufgrund seiner Kombination aus Amino- und Nitrilgruppen einzigartig, die ihm eine unterschiedliche Reaktivität und potenzielle biologische Aktivitäten verleihen. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, macht es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen .
Eigenschaften
Molekularformel |
C7H8N4S |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile |
InChI |
InChI=1S/C7H8N4S/c1-4(9)5(2-8)6-3-12-7(10)11-6/h3H,9H2,1H3,(H2,10,11) |
InChI-Schlüssel |
NGTNUCOMPUMJKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C#N)C1=CSC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)





![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)


